molecular formula C16H30O3 B14347775 Acetic acid;1-ethenylcyclododecan-1-ol CAS No. 92527-72-5

Acetic acid;1-ethenylcyclododecan-1-ol

Cat. No.: B14347775
CAS No.: 92527-72-5
M. Wt: 270.41 g/mol
InChI Key: LVAMDCKGUPZSRT-UHFFFAOYSA-N
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Description

Acetic acid;1-ethenylcyclododecan-1-ol is a compound combining acetic acid with a cyclic alcohol moiety, 1-ethenylcyclododecan-1-ol. The structure comprises a cyclododecane ring (12-membered cyclic alkane) substituted with a hydroxyl (-OH) and an ethenyl (-CH=CH₂) group at the 1-position, esterified with acetic acid. This unique structure confers distinct physicochemical properties, such as moderate polarity due to the ester group and steric hindrance from the bulky cyclododecane ring. Potential applications include fragrance formulations, polymer precursors, or specialty chemicals, though specific uses require further research.

Properties

CAS No.

92527-72-5

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

acetic acid;1-ethenylcyclododecan-1-ol

InChI

InChI=1S/C14H26O.C2H4O2/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14;1-2(3)4/h2,15H,1,3-13H2;1H3,(H,3,4)

InChI Key

LVAMDCKGUPZSRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CC1(CCCCCCCCCCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-ethenylcyclododecan-1-ol typically involves the esterification of acetic acid with 1-ethenylcyclododecan-1-ol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:

CH3COOH+C2H3C12H23OHCH3COOC2H3C12H23+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_3\text{C}_{12}\text{H}_{23}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_2\text{H}_3\text{C}_{12}\text{H}_{23} + \text{H}_2\text{O} CH3​COOH+C2​H3​C12​H23​OH→CH3​COOC2​H3​C12​H23​+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to maintain optimal reaction conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-ethenylcyclododecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid;1-ethenylcyclododecan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing acetic acid and 1-ethenylcyclododecan-1-ol, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent chemical transformations .

Comparison with Similar Compounds

Comparison with Cyclic Alcohol Derivatives

1-Cyclododecen-1-ol Acetate

  • Structure : A 12-membered cyclic alcohol with an acetate group and a double bond (1E configuration) .
  • Molecular Formula : C₁₄H₂₄O₂ (Molar mass: 224.34 g/mol).
  • Key Differences : The absence of an ethenyl group in 1-cyclododecen-1-ol acetate reduces steric strain compared to the target compound. This difference may influence reactivity in polymerization or ester hydrolysis.

(3-Ethyl-1-Adamantyl)Acetic Acid

  • Structure : A rigid adamantane core substituted with an ethyl group and acetic acid .
  • Applications : Used in pharmaceutical research due to adamantane’s metabolic stability.
  • Comparison : The adamantane core provides higher thermal and chemical stability than the cyclododecane ring in the target compound, making it preferable for drug design .

Comparison with Linear Alcohols and Esters

Dodecan-1-ol (C₁₂H₂₅OH)

  • Properties : Linear alcohol with a 12-carbon chain. Used in surfactants and lubricants .
  • Contrast: The linear structure of dodecan-1-ol confers higher solubility in nonpolar solvents compared to the cyclic target compound. It lacks the ester functionality, reducing its utility in fragrance or polymer applications.

Octyldodecanol (2-Octyldodecan-1-ol)

  • Structure : Branched 20-carbon alcohol .
  • Applications : Cosmetic plasticizer and slip agent.
  • Key Difference: Branched alcohols like octyldodecanol exhibit lower melting points and higher lubricity than cyclic alcohols, favoring their use in personal care products .

Physicochemical Properties and Stability

Table 1: Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Properties
Acetic acid;1-ethenylcyclododecan-1-ol* (Inferred) C₁₅H₂₆O₃ 278.36 Moderate polarity, steric hindrance
1-Cyclododecen-1-ol acetate C₁₄H₂₄O₂ 224.34 Volatile ester, fruit-like aroma
Acetic acid, phenylmethyl ester C₉H₁₀O₂ 150.18 High volatility, floral scent
Dodecan-1-ol C₁₂H₂₆O 186.34 Waxy solid, low water solubility

*Estimated based on structural analogy.

  • Stability : The target compound’s cyclic structure may enhance resistance to microbial degradation compared to linear esters like methyl acetate, which degrade rapidly in bioreactors . However, the ethenyl group could render it susceptible to oxidation or polymerization under UV exposure.

Aroma and Flavor Industry

  • Acetic acid esters (e.g., ethyl 2-methylbutyrate) are prized for fruity aromas . The target compound’s cyclic structure may impart unique olfactory properties, though its odor activity value (OAV) is likely low due to steric bulk, similar to acetic acid in mushroom samples .

Biofuel Production

  • Acetic acid is a precursor for acetyl-CoA in biofuel synthesis .

Pharmaceutical Research

  • Fluorinated phenyl acetate derivatives exhibit hypnotic activity . The target compound’s cyclic alcohol could be modified for similar bioactive applications, though its larger size may affect bioavailability.

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